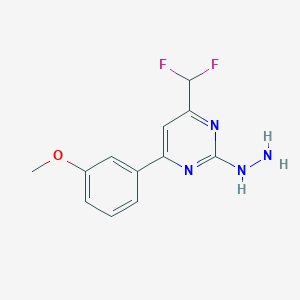

4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine

Description

Properties

IUPAC Name |

[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N4O/c1-19-8-4-2-3-7(5-8)9-6-10(11(13)14)17-12(16-9)18-15/h2-6,11H,15H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRAWWCIVRUBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)NN)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as ClCF₂H or other novel non-ozone depleting difluorocarbene reagents.

Hydrazination: The hydrazino group can be introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl-pyrimidine derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine exhibits promising biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to anticancer effects. The compound has shown moderate anti-proliferative activities against various cancer cell lines, including prostate cancer cells (PC-3), with IC50 values indicating effective concentrations for inhibiting tumor cell proliferation.

| Activity | Target | IC50 (μmol/L) | Notes |

|---|---|---|---|

| Anti-proliferative | PC-3 cells | 4.42 ± 0.46 | Selective inhibition |

| Enzyme inhibition | Cyclin-dependent kinases | N/A | Potential for anticancer development |

Anticancer Research

In a study evaluating the anticancer properties of various pyrimidine derivatives, 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine was included among compounds tested for efficacy against different cancer cell lines. Results indicated that while it demonstrated lower activity compared to established chemotherapeutics like doxorubicin, its selective targeting of CDKs presents a unique avenue for further exploration in cancer treatment .

Enzyme Interaction Studies

Docking studies have been conducted to assess the binding affinity of 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine to various protein targets involved in cell cycle regulation. These studies suggest that the compound's structural features significantly influence its interaction with target proteins, which is critical for optimizing its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, making it a potent inhibitor of certain enzymes. The hydrazino group can participate in redox reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 4: Difluoromethyl vs. Trifluoromethyl

The difluoromethyl group (CF₂H) in the target compound contrasts with trifluoromethyl (CF₃) in analogs like 2-Hydrazino-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (DT228, DT229; ):

Variations in the Aromatic Ring at Position 6

3-Methoxyphenyl vs. Other Substituted Phenyl Groups

- 3-Methoxyphenyl (Target Compound): The methoxy group at the meta position provides moderate electron-donating effects, enhancing solubility via polar interactions .

- 4-Nitrophenyl (DT785, ): The nitro group (-NO₂) is strongly electron-withdrawing, increasing electrophilicity but reducing solubility. Such analogs may exhibit stronger binding to electron-rich targets but poorer bioavailability .

Naphthyl vs. Phenyl Groups

Compounds like 2-Hydrazino-6-(1-naphthalyl)-4-(trifluoromethyl)pyrimidine (DT189, ) replace phenyl with naphthyl:

Functional Group Variations at Position 2

- Hydrazino Group (Target Compound): Facilitates hydrogen bonding and serves as a reactive handle for further derivatization (e.g., forming hydrazones).

- Hydroxy Group (): Analogs like 6-(3-Methoxyphenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine (DT459–DT462) are more acidic (pKa ~8–10) due to the -OH group, favoring ionic interactions but limiting cell membrane penetration .

- Piperazinyl Group (): In 4-(3-Methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine , the basic piperazine moiety enhances water solubility and enables salt formation, critical for pharmaceutical formulations .

Implications for Drug Design

- Difluoromethyl Advantage : The CF₂H group in the target compound strikes a balance between metabolic stability and steric accessibility, making it preferable over CF₃ in certain therapeutic contexts .

- Role of Hydrazino: This group’s reactivity allows for the synthesis of prodrugs or targeted conjugates, whereas hydroxy or piperazinyl analogs are more suited for direct target engagement .

- Substituent Optimization : The 3-methoxyphenyl group provides a template for tuning solubility without excessive hydrophobicity, as seen in dichlorophenyl or naphthyl analogs .

Biological Activity

4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine is a pyrimidine derivative notable for its potential biological activities, particularly in cancer therapy and neuroprotection. This compound is characterized by a difluoromethyl group and a hydrazino moiety, with a molecular formula of C₁₂H₁₂F₂N₄O and a molar mass of 266.25 g/mol. The following sections summarize the biological activity, synthesis methods, and relevant research findings associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂F₂N₄O |

| Molar Mass | 266.25 g/mol |

| CAS Number | 861226-63-3 |

| Hazard Classification | Irritant |

Biological Activities

-

Anticancer Activity :

Research indicates that 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine may serve as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to antiproliferative effects on cancer cells, making this compound a candidate for further pharmacological development. For instance, studies have shown moderate anti-proliferative activity against various human tumor cell lines, including PC-3 (prostate cancer), MGC-803 (gastric cancer), and MCF-7 (breast cancer) with IC50 values ranging from 4.42 to 4.85 μmol/L for selective compounds. -

Neuroprotective Properties :

The compound has also been evaluated for its neuroprotective and anti-inflammatory activities. In vitro studies using human microglia cells demonstrated significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide (LPS) stimulation, indicating its potential role in mitigating neuroinflammation. -

Enzyme Inhibition :

Molecular docking studies suggest that 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine can bind selectively to specific protein targets involved in cell cycle regulation. This binding affinity is influenced by the structural features of both the ligand and the target protein, which is critical for optimizing its pharmacological properties.

Synthesis Methods

The synthesis of 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine typically involves several chemical reactions that can be tailored to enhance biological activity or modify pharmacological profiles. Common methods include:

- Hydrazination of Pyrimidines : The introduction of hydrazino groups onto pyrimidine derivatives through hydrazine or its derivatives.

- Substitution Reactions : Employing difluoromethylation techniques to incorporate the difluoromethyl group at the appropriate position on the pyrimidine ring.

These methods allow for the generation of derivatives with potentially improved bioactivity.

Case Studies and Research Findings

-

In Vitro Antiproliferative Activity :

- A study evaluated various derivatives of pyrimidines, including 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine, against multiple cancer cell lines using MTT assays. Compounds demonstrated varying degrees of cytotoxicity, with some exhibiting significant selectivity towards cancer cells over normal fibroblasts .

-

Neuroinflammation Studies :

- In an investigation focusing on neuroinflammatory responses, compounds similar to 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine were tested for their ability to modulate inflammatory cytokines in glial cells. The results indicated that these compounds could reduce microglial activation and prevent neuronal damage in models of neurodegeneration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer :

- Step 1 : Start with a β-CF3 aryl ketone precursor (e.g., 3-methoxyphenyl-substituted analogs). React with hydrazine derivatives under mild, metal-free conditions to introduce the hydrazino group at the 2-position .

- Step 2 : Optimize fluorination using selective agents like DAST (diethylaminosulfur trifluoride) for difluoromethyl group installation. Monitor temperature (0–25°C) to avoid over-fluorination .

- Critical Factors : Solvent polarity (e.g., DMF vs. THF) affects cyclization efficiency. Yields >70% are achievable under inert atmospheres with controlled reflux times (12–24 hrs) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should reactive groups (e.g., hydrazino) be handled during analysis?

- Methodological Answer :

- 1H/19F NMR : Use DMSO-d6 to stabilize the hydrazino group and reduce decomposition. The difluoromethyl group shows characteristic splitting (J~45 Hz) in 19F NMR .

- HRMS : Electrospray ionization (ESI+) confirms molecular ion peaks. Expect m/z values matching [M+H]+ with <2 ppm error .

- Safety Note : Hydrazino derivatives are air-sensitive. Store under argon and avoid prolonged exposure to moisture during sample preparation .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be identified?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas. Hydrazino groups degrade via oxidation; add stabilizers like BHT (butylated hydroxytoluene) .

- Degradation Analysis : Use HPLC-PDA at 254 nm to monitor purity. Common degradation products include pyrimidine-2-one derivatives (retention time shifts +2–3 min) .

Advanced Research Questions

Q. How do the difluoromethyl and hydrazino groups influence electronic properties and binding interactions in target proteins?

- Methodological Answer :

- Computational Studies : Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces. The difluoromethyl group reduces basicity of adjacent amines (pKa shifts by ~1.5 units), enhancing membrane permeability .

- X-ray Crystallography : Compare with analogs (e.g., ) to analyze conformational effects. The hydrazino group forms intramolecular H-bonds, stabilizing planar pyrimidine ring geometries .

Q. What strategies can resolve contradictory bioactivity data across cell-based assays (e.g., IC50 variability)?

- Methodological Answer :

- Purity Validation : Confirm compound integrity via elemental analysis (C, H, N ±0.3%) and LC-MS to rule out impurities .

- Assay Optimization : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolization effects. Use isogenic cell lines to control for genetic variability .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Methodological Answer :

- Analog Design : Vary substituents at the 3-methoxyphenyl (e.g., replace with 4-fluoro or 3,5-dimethoxy groups) and hydrazino (e.g., acyl hydrazides) positions .

- Biological Testing : Screen analogs in parallel against kinase panels (e.g., EGFR, VEGFR2). Use SPR (surface plasmon resonance) to quantify binding kinetics (KD values) .

Q. What crystallographic challenges arise when analyzing this compound, and how can disorder in substituents be resolved?

- Methodological Answer :

- Crystallization : Use slow evaporation from ethyl acetate/methanol (1:1). Hydrazino groups may induce disorder; refine occupancy ratios (e.g., 0.52:0.48 for ethyl groups in ) .

- Data Collection : Collect high-resolution data (≤0.8 Å) to resolve fluorine positions. Apply SHELXL restraints for anisotropic displacement parameters .

Q. How can analytical methods differentiate between regioisomers or tautomeric forms during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.